molecular formula C11H7ClFN3O B4317860 N-(3-chloro-4-fluorophenyl)pyridazine-3-carboxamide

N-(3-chloro-4-fluorophenyl)pyridazine-3-carboxamide

Cat. No.: B4317860
M. Wt: 251.64 g/mol
InChI Key: KEQAINSGKDYSGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)pyridazine-3-carboxamide is a heterocyclic compound that features a pyridazine ring substituted with a 3-chloro-4-fluorophenyl group and a carboxamide group. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of N-(3-chloro-4-fluorophenyl)pyridazine-3-carboxamide typically involves the reaction of 3-chloro-4-fluoroaniline with pyridazine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

N-(3-chloro-4-fluorophenyl)pyridazine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)pyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and anticancer activities.

    Medicine: It is investigated for its potential use as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

N-(3-chloro-4-fluorophenyl)pyridazine-3-carboxamide can be compared with other pyridazine derivatives such as:

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFN3O/c12-8-6-7(3-4-9(8)13)15-11(17)10-2-1-5-14-16-10/h1-6H,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQAINSGKDYSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-fluorophenyl)pyridazine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-fluorophenyl)pyridazine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(3-chloro-4-fluorophenyl)pyridazine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-chloro-4-fluorophenyl)pyridazine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(3-chloro-4-fluorophenyl)pyridazine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-chloro-4-fluorophenyl)pyridazine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.